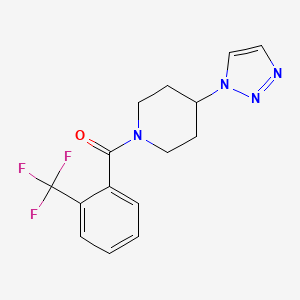

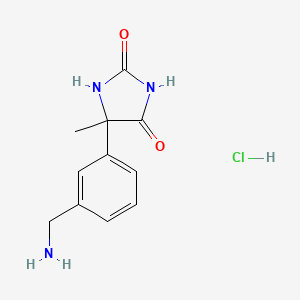

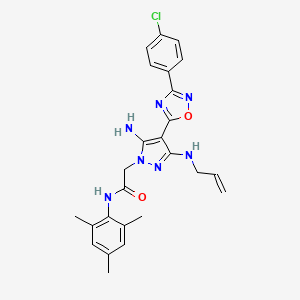

![molecular formula C20H18N4O4S3 B2496544 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286699-85-1](/img/structure/B2496544.png)

1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide often involves multi-step reactions, starting from basic heterocyclic compounds. For instance, Abu‐Hashem et al. (2020) describe the synthesis of novel heterocyclic compounds starting from visnagenone–ethylacetate or khellinone–ethylacetate, leading to the production of various benzodifuranyl and thiazolopyrimidines with significant yields (Abu‐Hashem et al., 2020). These synthetic pathways highlight the complexity and versatility in synthesizing thiazole-based compounds.

Molecular Structure Analysis

The structural analysis of similar compounds often employs X-ray crystallography and computational methods to elucidate their conformation and electronic structure. Chakraborty et al. (2007) utilized X-ray powder structure analysis to characterize a piroxicam derivative, revealing intricate details about its molecular geometry and hydrogen bonding patterns (Chakraborty et al., 2007). Such analyses are crucial for understanding the molecular basis of the compound's chemical behavior.

Chemical Reactions and Properties

Compounds containing the thiazole moiety are known for their reactivity and ability to undergo various chemical reactions. The study by Basheer and Rappoport (2006) on substituted oxazolidines and thiazolidines showcases the diverse reactivity of thiazole derivatives in forming heterocyclic compounds through reactions with isocyanates and isothiocyanates, highlighting their potential in synthetic chemistry (Basheer & Rappoport, 2006).

Scientific Research Applications

Importance of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a wide range of pharmacological activities, making them a subject of interest in medicinal chemistry. They are recognized for their anti-viral, anti-microbial, anti-diabetic, anti-tumor, and anti-inflammatory properties. The structure of benzothiazole allows for significant biological activities with less toxic effects, and modifications on the benzothiazole scaffold have shown enhanced activities. This has positioned benzothiazole derivatives as crucial components in the development of new therapeutic agents (Bhat & Belagali, 2020).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of benzothiazole derivatives has been explored through various assays, such as the ABTS/PP decolorization assay. This review elucidates the reaction pathways that underlie the antioxidant capacity, revealing that some antioxidants can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. The specific reactions contributing to the total antioxidant capacity and the relevance of oxidation products are important areas for further research (Ilyasov et al., 2020).

Synthesis and Pharmaceutical Applications

The novel synthesis methods for benzothiazole derivatives have been a focus, particularly in the context of pharmaceutical impurities and the development of proton pump inhibitors. This research emphasizes the importance of exploring new synthetic pathways and the potential of benzothiazole derivatives in improving pharmaceutical formulations (Saini et al., 2019).

properties

IUPAC Name |

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S3/c1-28-12-3-5-15-16(7-12)30-20(22-15)24-9-11(10-24)18(25)23-19-21-14-6-4-13(31(2,26)27)8-17(14)29-19/h3-8,11H,9-10H2,1-2H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWPUXUYXYMJLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

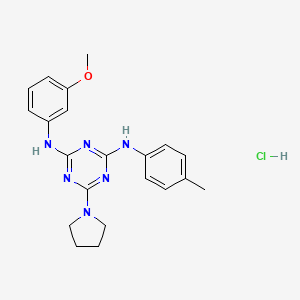

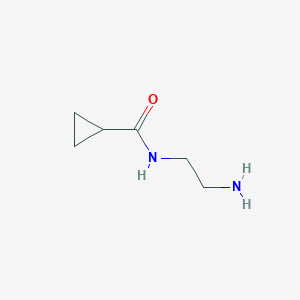

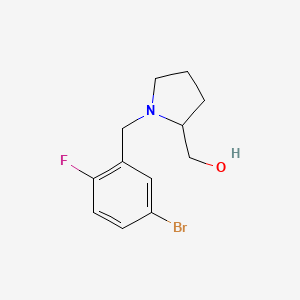

![2H-Benzotriazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496464.png)

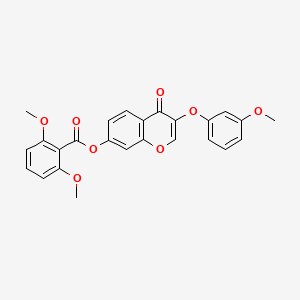

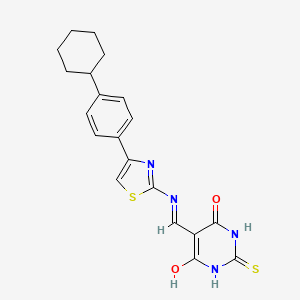

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)

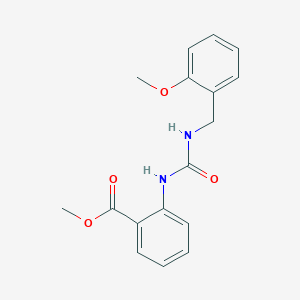

![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)

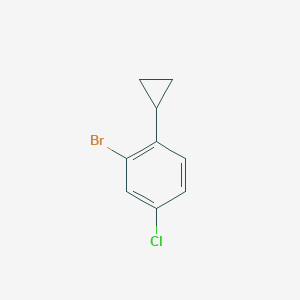

![3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2496483.png)